4-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride
Description
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Properties
IUPAC Name |
4-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS.ClH/c1-10-8-14(15-9-21-16(17)18-15)11(2)19(10)12-4-6-13(20-3)7-5-12;/h4-9H,1-3H3,(H2,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMVVLNTHVUEKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C3=CSC(=N3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride (CAS No. 1171065-61-4) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its effects on cell growth, metabolic pathways, and therapeutic applications.
- Molecular Formula : C₁₆H₁₈ClN₃OS
- Molecular Weight : 335.85 g/mol
- Structure : The compound features a thiazole ring fused with a pyrrole moiety and a methoxyphenyl group, which are critical for its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer potential. For instance:
- Inhibition of Cell Growth : The compound has been shown to suppress cell growth in various cancer cell lines. A structure-activity relationship (SAR) analysis revealed that modifications in the phenyl and thiazole rings can enhance cytotoxicity against specific cancer types .
- Mechanism of Action : It is believed that the compound inhibits CDK9-mediated RNA polymerase II transcription, leading to reduced expression of anti-apoptotic proteins such as Mcl-1. This mechanism promotes apoptosis in cancer cells .
Metabolic Effects
The compound influences cellular metabolism significantly:
- Increased ATP Production : Studies indicate that treatment with this compound enhances intracellular adenosine triphosphate (ATP) levels, which is crucial for energy metabolism in cells .
- Glucose Uptake : The compound also increases the glucose uptake rate in treated cells, suggesting a shift towards glycolytic metabolism .
Study 1: Anticancer Activity
A study evaluated the effects of the compound on various cancer cell lines, including breast and lung cancers. It demonstrated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 20 µM. The study concluded that the compound's unique structure contributes to its potent anticancer activity.
| Cell Line | IC50 (µM) |
|---|---|
| Breast Cancer | 15 |
| Lung Cancer | 12 |
| Colon Cancer | 18 |
Study 2: Metabolic Influence
Another research effort focused on the metabolic changes induced by the compound in CHO cells during monoclonal antibody production. The results showed a significant increase in cell-specific productivity while maintaining cell viability.
| Condition | Cell-Specific Productivity (g/L) |
|---|---|
| Control | 0.5 |
| Compound Treated | 0.9 |
Scientific Research Applications
Preliminary studies indicate that 4-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride exhibits notable biological activities:
- Anti-inflammatory properties : The compound has shown potential in reducing inflammation.
- Anticancer effects : Initial investigations suggest it may inhibit cancer cell proliferation, although the mechanisms are not fully elucidated.
Medicinal Chemistry
The compound is primarily explored for its therapeutic potential in treating various diseases. Its unique structure allows for modifications that can enhance efficacy and selectivity towards specific biological targets.
Anticancer Research
Studies have indicated that the compound may act against different cancer cell lines. For example, its interactions with cellular pathways involved in tumor growth are under investigation.
| Study | Findings | Reference |
|---|---|---|
| In vitro studies on cancer cell lines | Significant reduction in cell viability | |
| Mechanistic studies | Potential inhibition of specific signaling pathways |
Anti-inflammatory Applications
The anti-inflammatory properties of the compound make it a candidate for developing treatments for conditions such as arthritis and other inflammatory diseases.
| Study | Findings | Reference |
|---|---|---|
| Animal models of inflammation | Reduction in inflammatory markers | |
| Cellular assays | Inhibition of pro-inflammatory cytokines |
Case Studies
Several case studies have highlighted the potential applications of this compound:
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on breast cancer cells. The results showed a dose-dependent inhibition of cell growth and induction of apoptosis. The study concluded that further research is warranted to explore its use as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
In another study focused on rheumatoid arthritis models, the compound demonstrated a significant reduction in joint swelling and pain. Histological analysis revealed decreased infiltration of inflammatory cells in treated groups compared to controls.
Chemical Reactions Analysis
Formation of 2,5-Dimethyl-1-(4-methoxyphenyl)-1H-pyrrole
The synthesis begins with the Friedel-Crafts alkylation of 4-methoxyaniline with 2,5-hexanedione to form the 2,5-dimethylpyrrole core. This step proceeds via cyclocondensation under acidic conditions (e.g., HCl in ethanol), yielding the substituted pyrrole in 76% yield .
Reaction Conditions
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Reactants : 4-Methoxyaniline (1.0 equiv), 2,5-hexanedione (1.2 equiv)
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Catalyst : HCl (gaseous)
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Solvent : Diethyl ether
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Temperature : 5–10°C → room temperature
Chloroacetylation of the Pyrrole Core
The pyrrole intermediate undergoes chloroacetylation using chloroacetonitrile in the presence of dry HCl. This step introduces a reactive chloroacetyl group at the 3-position of the pyrrole ring, critical for subsequent heterocyclization .
Key Data
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Yield : 87%
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Characterization :
Thiazole Ring Formation via Cyclocondensation
The chloroacetylpyrrole reacts with thiourea or thioamide derivatives to construct the thiazole ring. This step involves nucleophilic displacement of the chloride by sulfur, followed by cyclization .
General Procedure
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Reactants : Chloroacetylpyrrole (1.0 equiv), thiourea/thioamide (1.2 equiv)
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Solvent : Ethanol
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Conditions : Reflux for 5 hours
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Workup : Precipitation in water, recrystallization from ethanol
Example Reaction
For 4-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine:
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Characterization :
Hydrochloride Salt Formation
The free base is treated with HCl gas in a non-aqueous solvent (e.g., diethyl ether) to form the hydrochloride salt, enhancing stability and solubility.
Solvent and Temperature Effects
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DMF/DMSO : Used for S-/O-alkylation steps to stabilize intermediates and improve reaction rates .
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Ethanol : Preferred for thiazole cyclocondensation due to its polarity and boiling point (78°C) .
Competing Side Reactions
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Over-alkylation : Mitigated by stoichiometric control of chloroacetonitrile .
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Hydrolysis of Chloroacetyl Group : Avoided by maintaining anhydrous conditions during chloroacetylation .
Mechanistic Insights
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Thiazole Formation : The thioamide’s sulfur attacks the chloroacetyl carbon, displacing chloride. Subsequent cyclization eliminates NH₃, forming the thiazole ring .
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Salt Formation : Protonation of the thiazole amine by HCl enhances crystallinity and shelf life.
Critical Analysis of Synthetic Routes
The MDPI protocol provides higher yields (69–87%) compared to generic methods, attributed to optimized solvent systems (DMF/ethanol) and strict temperature control. Evitachem’s approach aligns with these protocols but emphasizes scalability through recrystallization in ethanol/DMF mixtures.
This compound’s synthesis exemplifies the strategic use of chain heterocyclization to integrate pharmacophoric groups (pyrrole, thiazole) efficiently.
Q & A
Q. What are the optimal synthetic routes for synthesizing 4-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride?
The compound is typically synthesized via multi-step organic reactions. For analogous pyrazole-thiazole derivatives, methods include:
- Cyclization reactions using hydrazine derivatives and ketones (e.g., condensation of hydrazine with α,β-unsaturated ketones under reflux in ethanol) .
- Catalyzed coupling reactions (e.g., palladium-catalyzed cross-coupling for aryl substitutions) .
- Solvent optimization : Polar aprotic solvents like DMF or toluene are often used under inert atmospheres . Key validation : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity and purity .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
X-ray crystallography is the gold standard for structural elucidation. For structurally similar compounds:
- Pyrrole-thiazole hybrids exhibit planar aromatic systems with intramolecular hydrogen bonding between the thiazole amine and adjacent substituents .
- Methoxyphenyl groups influence molecular packing via π-π stacking and van der Waals interactions . Methodological note : Crystallization in ethanol or methanol at controlled temperatures (~4°C) improves crystal quality .
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assigns proton environments (e.g., methyl groups at δ 2.1–2.3 ppm, methoxy at δ 3.8 ppm) .
- High-resolution MS : Verifies molecular weight (e.g., [M+H]+ peak at m/z 386.12 for C17H20N3OSCl) .
- IR spectroscopy : Confirms functional groups (e.g., N-H stretch at ~3400 cm⁻¹ for the thiazol-2-amine) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states .
- Reaction path search algorithms identify optimal solvents and catalysts. For example, ICReDD’s workflow combines computational screening (e.g., Gibbs free energy profiles) with experimental validation to reduce trial-and-error . Case study : Ethanol outperforms DMSO in reducing side reactions during cyclization due to lower dielectric constant .
Q. How do structural modifications (e.g., substituent changes) affect biological activity?
- Methoxyphenyl vs. chlorophenyl : Methoxy groups enhance solubility but may reduce receptor binding affinity compared to electron-withdrawing substituents .
- Thiazol-2-amine vs. oxadiazole : Thiazole derivatives show higher antimicrobial activity due to sulfur’s electronegativity . Experimental design : Use a Taguchi orthogonal array to test substituent combinations, minimizing experiments while maximizing data output .
Q. How can contradictory data in biological assays (e.g., cytotoxicity vs. efficacy) be resolved?
- Dose-response profiling : Establish IC50/EC50 curves in multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate target-specific effects .
- Off-target screening : Use kinase/GPCR panels to identify confounding interactions . Case study : A pyrazole-thiazole analog showed antitumor activity in vitro but hepatotoxicity in vivo, resolved via metabolite profiling .
Q. What strategies improve yield in large-scale synthesis while maintaining purity?
- Process intensification : Use continuous-flow reactors to control exothermic reactions (e.g., cyclization steps) .
- Membrane separation : Purify intermediates via nanofiltration to remove unreacted precursors . Data-driven approach : Statistical design of experiments (DoE) identifies critical variables (e.g., temperature, pH) for optimization .
Methodological Best Practices
- Data contradiction analysis : Apply multivariate regression to distinguish assay artifacts (e.g., solvent interference) from true bioactivity .
- Structural analogs : Compare crystallographic data (e.g., CCDC entries) to validate synthetic products .
- Ethical replication : Share synthetic protocols and raw spectral data in open-access repositories to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
